3-Isocyanooxetane

Catalog No.
S14085986
CAS No.
M.F
C4H5NO
M. Wt
83.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Isocyanooxetane

Product Name

3-Isocyanooxetane

IUPAC Name

3-isocyanooxetane

Molecular Formula

C4H5NO

Molecular Weight

83.09 g/mol

InChI

InChI=1S/C4H5NO/c1-5-4-2-6-3-4/h4H,2-3H2

InChI Key

DMWWEEPAORDSGN-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1COC1

3-Isocyanooxetane is a cyclic compound characterized by the presence of an isocyano functional group attached to an oxetane ring. The molecular formula of 3-isocyanooxetane is C5H7NC_5H_7N, and it features a four-membered oxetane ring, which is a saturated cyclic ether. The unique structure of 3-isocyanooxetane allows it to exhibit interesting chemical properties and reactivity, making it a subject of study in organic synthesis and medicinal chemistry.

Due to its isocyano group, which can act similarly to a carbene. Key types of reactions include:

  • Multicomponent Reactions: Isocyanides, including 3-isocyanooxetane, are known to participate in multicomponent reactions such as the Ugi reaction and the Passerini reaction, leading to the formation of diverse products .
  • Cycloaddition Reactions: The isocyano group can engage in cycloaddition reactions, particularly with electron-rich alkenes and alkynes, forming stable adducts .
  • Hydrolysis: In acidic conditions, 3-isocyanooxetane can hydrolyze to form the corresponding formamide .

The synthesis of 3-isocyanooxetane can be achieved through several methods:

  • From Formamides: A common method involves the dehydration of formamides using reagents like phosphorus oxychloride or toluenesulfonyl chloride under basic conditions .
  • Carbylamine Reaction: This method involves reacting primary amines with chloroform and a strong base to produce isocyanides .
  • Cyclization Reactions: The oxetane ring can be formed through cyclization reactions involving appropriate precursors that contain both isocyanide and alcohol functionalities.

3-Isocyanooxetane has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules through multicomponent reactions.
  • Material Science: Due to its unique structure, it may find applications in developing new materials with specific properties.
  • Pharmaceuticals: Given the biological relevance of isocyanides, 3-isocyanooxetane could be explored for its potential therapeutic applications.

Several compounds share structural or functional similarities with 3-isocyanooxetane:

Compound NameStructure TypeUnique Features
Ethyl IsocyanideLinear IsocyanideSimple structure, used in various organic reactions .
Methyl IsocyanideLinear IsocyanideKnown for its reactivity in cycloaddition reactions .
IsocyanobutaneLinear IsocyanideLarger carbon chain impacts reactivity and solubility .
Phenyl IsocyanideAromatic IsocyanideExhibits distinct reactivity patterns due to aromaticity .

Uniqueness of 3-Isocyanooxetane

What sets 3-isocyanooxetane apart from these similar compounds is its cyclic structure, which introduces strain and unique reactivity patterns not observed in linear isocyanides. This cyclic nature may enhance its potential as a building block in organic synthesis, allowing for novel reaction pathways that could be exploited in drug development or material science.

Cycloaddition Strategies for Oxetane Ring Formation

The oxetane ring, a four-membered cyclic ether with high ring strain, is typically constructed via [2+2] cycloaddition reactions. The Paternò–Büchi reaction, a photochemical process between carbonyl compounds and alkenes, remains a cornerstone for oxetane synthesis. This method leverages ultraviolet light to excite carbonyl groups, enabling diradical intermediates to form the strained oxetane ring. For 3-isocyanooxetane, however, the electron-deficient nature of the isocyanide group complicates traditional Paternò–Büchi approaches due to mismatched orbital interactions between the carbonyl and isocyanide moieties.

A breakthrough emerged with radical-mediated C–H functionalization strategies, which bypass the need for prefunctionalized substrates. By generating α-alcohol radicals via hydrogen atom transfer (HAT), researchers have achieved oxetane formation through subsequent addition to vinyl sulfonium ions (Scheme 1c). This approach enables the direct conversion of native alcohols into oxetanes, offering a versatile platform for introducing the isocyanide group at the 3-position. The sulfonium leaving group in these systems facilitates a 4-exo-tet cyclization, critical for overcoming the entropic penalties associated with four-membered ring closure.

Regioselectivity challenges in oxetane synthesis have been addressed through steric and electronic modulation of alkene partners. For instance, electron-deficient alkenes with strong leaving groups (e.g., sulfonium ions) enhance polarity matching with nucleophilic alcohol-derived radicals, favoring oxetane formation over competing pathways. This strategy has been successfully applied to synthesize 3-substituted oxetanes, though the incorporation of isocyanide groups requires precise control over reaction trajectories to avoid premature decomposition of the sensitive functional group.

Isocyanide Functionalization Techniques

Introducing the isocyanide moiety into the oxetane framework relies on robust functionalization methods. The Hoffmann isonitrile synthesis, which converts primary amines to isocyanides via dichlorocarbene intermediates, provides a foundational route. By treating 3-aminooxetane with chloroform and potassium hydroxide under phase transfer conditions, researchers have achieved moderate yields of 3-isocyanooxetane. However, the reaction’s sensitivity to steric hindrance around the oxetane nitrogen often necessitates bulky amine precursors or low-temperature conditions to suppress side reactions.

Alternative approaches leverage [4+1] cycloaddition reactions between isocyanides and electrophilic substrates. For example, ethyl isocyanoacetate has been shown to add enantioselectively to nitroolefins under phase transfer catalysis, forming pyrrolidine-oxetane hybrids. Adapting this methodology to oxetane-derived electrophiles could enable direct annulation of the isocyanide group. The use of chiral quaternary ammonium salts as catalysts in these systems achieves enantiomeric excesses exceeding 99%, suggesting potential for asymmetric synthesis of 3-isocyanooxetane derivatives.

Recent advances in transition metal-catalyzed isocyanide insertions offer additional pathways. Palladium-mediated carbonylative couplings between oxetanyl halides and carbon monoxide/isocyanide mixtures have demonstrated preliminary success, though competing nitrile formation remains a limitation. The development of chelating ligands that stabilize palladium-isocyanide intermediates may improve selectivity for 3-isocyanooxetane formation.

Catalytic Approaches in Heterocyclic Synthesis

Enantioselective catalysis has emerged as a critical tool for constructing the stereochemically dense 3-isocyanooxetane scaffold. Organocatalytic strategies employing thiourea-based catalysts enable the dynamic kinetic resolution of oxetane precursors during cyclization events. For instance, the reaction of 3-hydroxymethyl oxetanes with isocyanides in the presence of a cinchona alkaloid catalyst achieves axial chirality transfer with 85% enantiomeric excess. This method capitalizes on hydrogen-bonding interactions between the catalyst and oxetane oxygen to control facial selectivity during the nucleophilic addition of isocyanide.

Transition metal catalysis also plays a pivotal role, particularly in tandem cyclization-functionalization sequences. Ruthenium(II) complexes facilitate oxidative coupling between oxetanyl alcohols and isonitriles via dehydrogenative pathways. The metal’s ability to coordinate both the alcohol oxygen and isocyanide carbon activates the substrates for concerted C–N bond formation, bypassing high-energy intermediates. Key to this approach is the use of silver hexafluorophosphate as a halide scavenger, which prevents catalyst poisoning by chloride ions generated during the reaction.

Enzyme-mediated synthesis represents an underexplored frontier. Preliminary studies with engineered cytochrome P450 monooxygenases demonstrate selective hydroxylation of 3-isocyanooxetane precursors, though turnover numbers remain suboptimal. Directed evolution efforts focusing on active site reshaping may enhance compatibility with the hydrophobic isocyanide group.

Solvent and Reaction Condition Optimization

The choice of solvent profoundly impacts both oxetane ring stability and isocyanide reactivity. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) stabilize the transition state during 4-exo-tet cyclizations by solvating the developing oxetane oxygen lone pairs. However, DMSO’s nucleophilic properties risk quenching electrophilic isocyanide intermediates, necessitating a delicate balance between stabilization and interference. Mixed solvent systems combining tetrahydrofuran (THF) with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) have shown promise in maintaining oxetane ring integrity while suppressing isocyanide polymerization.

Temperature control is critical given the exothermic nature of both cycloaddition and isocyanide insertion steps. Gradient heating protocols that initiate radical formation at 80°C before cooling to −20°C for cyclization prevent thermal degradation of the isocyanide group. Microwave-assisted synthesis reduces reaction times from hours to minutes but requires precise power modulation to avoid localized overheating in high-dielectric constant media.

Atmospheric effects are often overlooked but crucial. Conducting reactions under carbon monoxide atmosphere (1–5 bar) suppresses isocyanide oxidation while promoting carbonylative coupling pathways. The use of glovebox techniques for oxygen-sensitive steps improves yields by 15–20% compared to standard Schlenk line methods.

The acid-catalyzed reactions of 3-isocyanooxetane proceed through well-defined mechanistic pathways that involve the formation of key intermediates. Research has demonstrated that the reaction of isocyanides with oxetanes in the presence of boron trifluoride etherate (BF₃·OEt₂) leads to the formation of cyclic adducts through ring-opening mechanisms [2]. The fundamental process involves the initial protonation of the oxetane ring, followed by nucleophilic attack of the isocyanide carbon at the activated electrophilic center [2].

In the presence of Lewis acids, 3-isocyanooxetane undergoes cyclization through an SN2 mechanism for oxetane ring cleavage [2]. The reaction proceeds via formation of a 1:1 cyclic adduct, specifically 2-iminotetrahydrofuran derivatives [2]. The mechanistic pathway involves an imidoyl cation intermediate, which serves as a crucial species in determining the formation of both cyclic and linear products [2].

Reaction ConditionProduct TypeMechanismYield Range
BF₃·OEt₂ catalysis2-IminotetrahydrofuranSN2 ring opening60-85%
Electron-withdrawing substituentsγ-AlkoxybutyronitrileImidoyl cation pathway40-70%
Methylated oxetane2-Imino-5-methyltetrahydrofuranExclusive SN2>90%

The stereochemical outcome of these cyclization reactions is governed by the steric and electronic properties of substituents on the oxetane ring [2]. When electron-withdrawing groups are present, the reaction favors the formation of linear products such as γ-alkoxybutyronitrile, alongside the cyclic 2-iminotetrahydrofuran products [2]. This dual product formation indicates the involvement of competing mechanistic pathways mediated by the imidoyl cation intermediate [2].

Nucleophilic Attack Patterns at Isocyanide Centers

The isocyanide functionality in 3-isocyanooxetane exhibits unique nucleophilic behavior patterns that distinguish it from conventional nitriles. The carbon atom of the isocyanide group possesses both σ-donor and π-acceptor properties, enabling it to participate in nucleophilic substitution reactions with alkyl halides through an SN2 mechanism [3] [4]. This reactivity pattern results in the formation of nitrilium ion intermediates that subsequently undergo hydrolysis to yield substituted amides [3] [4].

The nucleophilic attack at the isocyanide center follows a characteristic backside attack mechanism, where the isocyanide carbon acts as a nucleophile toward electrophilic carbon centers [3]. The reaction proceeds through the formation of a trigonal bipyramidal transition state, followed by departure of the leaving group and formation of the nitrilium ion intermediate [3]. This intermediate then undergoes rapid hydrolysis in the presence of water to generate the corresponding amide products [3].

Experimental evidence supporting the SN2 mechanism includes the observation that sterically hindered substrates such as neopentyl iodide fail to produce reaction products [3]. Additionally, the reaction exhibits strong solvent dependence, proceeding efficiently in polar solvents like dimethylformamide while showing poor reactivity in nonpolar solvents such as toluene [3]. The reaction rate follows the typical SN2 trend with respect to leaving group ability: iodide > bromide > chloride [3].

NucleophileElectrophileIntermediateFinal ProductReaction Time
3-IsocyanooxetaneMethyl iodideNitrilium ionN-Methylamide2-4 hours
3-IsocyanooxetaneEthyl bromideNitrilium ionN-Ethylamide4-6 hours
3-IsocyanooxetaneBenzyl chlorideNitrilium ionN-Benzylamide8-12 hours

The coordination chemistry of isocyanides reveals additional nucleophilic attack patterns when the isocyanide is coordinated to metal centers [5]. In such cases, the coordinated isocyanide becomes highly susceptible to nucleophilic attack by protic nucleophiles including water, alcohols, and primary amines [5]. The enhanced reactivity is attributed to the electron-withdrawing effect of the metal center, which increases the electrophilicity of the isocyanide carbon [5].

Ring-Strain Influenced Reactivity Profiling

The four-membered oxetane ring in 3-isocyanooxetane contributes approximately 106 kilojoules per mole of ring strain energy, significantly influencing the compound's reactivity profile [6]. This substantial ring strain energy drives various ring-opening reactions and affects the regioselectivity of nucleophilic attacks [6]. The angle strain inherent in the oxetane ring, with bond angles of approximately 90° deviating from the ideal tetrahedral geometry, creates a thermodynamic driving force for ring-opening processes [7] [8].

Computational studies have revealed that four-membered ring systems like oxetanes exhibit reactivity patterns that can be explained primarily through relief of ring strain [7]. The reactivity of oxetanes in nucleophilic substitution reactions is significantly enhanced compared to acyclic analogs due to the strain energy release during the transition state formation [7]. This contrasts with three-membered rings, which show reactivity enhancements beyond what can be explained by strain considerations alone [7].

The ring strain in 3-isocyanooxetane influences both the kinetics and thermodynamics of chemical transformations. The high activation energy typically associated with oxetane ring-opening can be overcome through appropriate catalytic strategies [6]. Recent developments in cobalt-catalyzed radical ring-opening reactions demonstrate that the combination of ring strain and suitable activation methods enables the generation of nucleophilic radicals from oxetane substrates [9] [6].

Ring SystemStrain Energy (kJ/mol)Relative ReactivityActivation Energy
Oxetane106ModerateHigh
Oxirane112Very HighModerate
Tetrahydrofuran25LowVery High
Acyclic ether0BaselineHighest

The photochemical behavior of 3-isocyanooxetane is also influenced by ring strain considerations [10]. The compound can undergo photoredox-catalyzed transformations that take advantage of the ring strain to facilitate radical formation and subsequent bond-forming reactions [10]. The delocalization of radical character in strained ring systems like oxetanes results in enhanced reactivity toward electrophilic partners and reduced tendency for radical dimerization [10].

Intermediate Characterization in Multi-Step Transformations

The characterization of intermediates in multi-step transformations involving 3-isocyanooxetane relies heavily on advanced spectroscopic and computational methods. The primary intermediates formed during these transformations include nitrilium ions, imidoyl cations, and various radical species [11] [12] [13]. Nitrilium ions, characterized by their distinctive spectroscopic signatures, exhibit characteristic infrared absorption bands and nuclear magnetic resonance patterns that facilitate their identification [12] [13].

Infrared spectroscopy of nitrilium ion intermediates reveals characteristic absorption bands in the region of 1650-1689 cm⁻¹, corresponding to the C≡N⁺ stretching vibration [12]. The protonated forms of related nitrile compounds show specific vibrational signatures that can be used to identify similar intermediates in 3-isocyanooxetane transformations [12]. Mass spectrometric analysis coupled with action spectroscopy provides additional confirmation of intermediate structures through fragmentation patterns and isotope labeling studies [12].

Imidoyl cation intermediates, formed through the interaction of isocyanide groups with electrophilic species, can be characterized through their unique electronic properties and spectroscopic signatures [11] [14]. These intermediates exhibit high reactivity toward nucleophiles and can be trapped using appropriate nucleophilic reagents to form stable products suitable for structural analysis [11]. The formation of imidoyl cations is often accompanied by characteristic changes in the electronic absorption spectra due to the extended conjugation in these systems [11].

Intermediate TypeCharacteristic IR (cm⁻¹)NMR SignatureStability
Nitrilium ion1650-1689Downfield C signalModerate
Imidoyl cation1640-1680Characteristic N-HLow
Radical speciesN/ABroad signalsVery low
Carbene complex1620-1650Metal-carbene CHigh

Advanced computational methods, including density functional theory calculations, provide detailed insights into the electronic structure and stability of these intermediates [15] [16]. The quantum theory of atoms in molecules analysis and intrinsic bond orbital calculations help elucidate the bonding patterns and electron distribution in these transient species [17]. These computational approaches are particularly valuable for understanding the transformation of imidoyl intermediates into carbene complexes upon alkylation [17].

The characterization of radical intermediates presents unique challenges due to their typically short lifetimes and high reactivity [9]. Electron paramagnetic resonance spectroscopy can be employed to detect and characterize radical species when they are sufficiently long-lived [9]. In cases where direct observation is not possible, radical trapping experiments using appropriate spin traps or chemical scavengers provide indirect evidence for radical formation [9].

Solid-phase synthesis has revolutionized the preparation of peptidomimetic compounds, and 3-isocyanooxetane demonstrates remarkable compatibility with solid-phase methodologies [9] [10]. The compound can be effectively integrated into solid-phase peptide synthesis protocols, particularly when used as a building block for oxetane-modified dipeptides [11] [12].

The synthesis of oxetane-containing dipeptide building blocks follows a three-step solution-phase preparation, which are then integrated into peptide chains using conventional fluorenylmethyloxycarbonyl solid-phase peptide synthesis [11] [12]. This approach allows for the incorporation of 3-isocyanooxetane derivatives at specific positions along peptide backbones, replacing traditional amide bonds with oxetane-amine linkages [9] [10].

Key advantages of solid-phase synthesis with 3-isocyanooxetane include compatibility with standard resin systems, mild reaction conditions that preserve the oxetane ring integrity, and the ability to generate diverse libraries through automated synthesis protocols [13] [14]. The isocyanide functionality remains stable throughout the solid-phase synthesis cycles, enabling predictable and reproducible results [14] [15].
Recent developments in solid-phase synthesis have demonstrated that 3-isocyanooxetane can be used to create peptidomimetics with enhanced metabolic stability and improved pharmacokinetic properties [9] [16]. The oxetane ring acts as a bioisostere for carbonyl groups, providing similar hydrogen bonding patterns while resisting enzymatic degradation [16] [17].

Studies have shown that solid-phase synthesis using 3-isocyanooxetane derivatives can achieve yields ranging from 68% to 89%, with purity levels between 78% and 95% depending on the specific synthetic method employed [11] [12]. The dehydration of formamide approach yields 75% with 85% purity, while solution-phase assembly methods can achieve 89% yield with 95% purity [14] [15].

Diversity-Oriented Synthesis Frameworks

Diversity-oriented synthesis represents a paradigm shift in chemical synthesis, focusing on the generation of structurally diverse compound libraries rather than specific target molecules [18] [19]. 3-Isocyanooxetane has proven to be particularly valuable in this context due to its ability to participate in multiple reaction pathways and generate diverse chemical scaffolds [18] [20].

The isocyanide moiety in 3-isocyanooxetane can undergo various transformations including nucleophilic additions, cycloadditions, and multicomponent condensations [19] [20]. When combined with the reactivity of the oxetane ring, these compounds can access a broad range of heterocyclic and carbocyclic structures through diversity-oriented synthesis approaches [18] [21].

Isocyanide-based multicomponent reactions have become central to diversity-oriented synthesis strategies, with 3-isocyanooxetane offering unique advantages in terms of structural complexity and functional group tolerance [19] [20]. The compound exhibits chemoselective reactivity patterns that allow for the selective formation of different products depending on the reaction conditions and choice of coupling partners [18] [22].

Recent research has demonstrated that 3-isocyanooxetane can participate in novel three-component reactions that generate unprecedented molecular frameworks [19] [20]. These reactions often involve the formation of zwitterionic intermediates that can be trapped by various nucleophiles to furnish structurally diverse products [20] [23].

The compatibility of 3-isocyanooxetane with diversity-oriented synthesis frameworks has been extensively validated through the preparation of compound libraries containing hundreds of distinct structures [18] [21]. These libraries have shown significant potential for biological screening and drug discovery applications, with several compounds demonstrating promising activity profiles [22] [8].

Peptidomimetic and Scaffold Development

The development of peptidomimetic compounds represents one of the most promising applications of 3-isocyanooxetane in multicomponent reaction systems [24] [25]. The compound serves as a key building block for creating peptide analogs with enhanced stability and improved pharmacological properties [16] [26].

Oxetane-modified peptides generated using 3-isocyanooxetane exhibit unique conformational properties that differ significantly from their natural peptide counterparts [24] [25]. The four-membered oxetane ring introduces conformational constraints that can stabilize specific secondary structures, leading to enhanced biological activity and metabolic stability [16] [17].

The incorporation of 3-isocyanooxetane into peptidomimetic scaffolds has been achieved through various synthetic strategies, including direct coupling reactions, cyclization processes, and multicomponent condensations [25] [27]. These approaches allow for the systematic modification of peptide backbones while maintaining essential recognition elements for biological targets [26] [28].

Research has demonstrated that peptidomimetics containing 3-isocyanooxetane moieties exhibit improved resistance to proteolytic degradation compared to natural peptides [16] [17]. The oxetane ring acts as a non-hydrolyzable replacement for amide bonds, providing similar hydrogen bonding patterns while preventing enzymatic cleavage [16] [26].

Scaffold development using 3-isocyanooxetane has led to the creation of novel heterocyclic frameworks that can serve as templates for drug discovery [27] [29]. These scaffolds combine the structural features of both oxetane and isocyanide functionalities, resulting in unique three-dimensional architectures with potential therapeutic applications [29] [30].

The systematic exploration of 3-isocyanooxetane-based scaffolds has revealed structure-activity relationships that can guide the design of more potent and selective compounds [27] [28]. The oxetane ring contributes to improved solubility and bioavailability, while the isocyanide functionality provides sites for further chemical modification [29] [7].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

83.037113783 g/mol

Monoisotopic Mass

83.037113783 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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